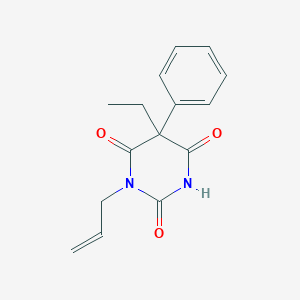
1-Allyl-5-ethyl-5-phenylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-5-ethyl-5-phenylbarbituric acid is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
1. Sedative and Anesthetic Properties:
Barbiturates are primarily known for their sedative and anesthetic effects. 1-Allyl-5-ethyl-5-phenylbarbituric acid has been studied for its potential as a general anesthetic. Research indicates that barbiturates enhance the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission in the central nervous system (CNS) . This mechanism is crucial for their effectiveness in inducing sedation and anesthesia.
2. Anticonvulsant Activity:
Barbiturates, including this compound, have demonstrated anticonvulsant properties. They can reduce seizure activity by modulating GABA receptor function, thus stabilizing neuronal excitability . This application is particularly relevant in the treatment of epilepsy and other seizure disorders.
3. Neuroprotective Effects:
Emerging research suggests that certain barbiturate derivatives may exhibit neuroprotective properties against oxidative stress-induced neuronal damage. This characteristic could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Oncological Applications
1. Antitumor Activity:
Recent studies have indicated that barbiturate derivatives, including this compound, may possess anticancer properties. In vitro experiments have shown cytotoxic effects against various cancer cell lines, suggesting potential for further exploration in oncology . For instance, compounds with similar structures have demonstrated significant inhibitory concentrations (IC50) against breast cancer cell lines, indicating their potential as therapeutic agents .
Mechanistic Insights
The biological activity of this compound can be attributed to its structural modifications compared to traditional barbiturates. These modifications may influence its lipophilicity and ability to cross biological membranes, thereby affecting its pharmacokinetics and pharmacodynamics .
GABA Receptor Modulation
A study examining structurally similar barbiturates found that they effectively enhanced GABA receptor activity, leading to increased inhibitory neurotransmission. This suggests that this compound could have similar effects on neuronal excitability .
Antitumor Activity
In vitro studies on barbiturate derivatives have shown cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating potential for further exploration in oncology .
Propriétés
Numéro CAS |
14167-72-7 |
|---|---|
Formule moléculaire |
C15H16N2O3 |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
5-ethyl-5-phenyl-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H16N2O3/c1-3-10-17-13(19)15(4-2,12(18)16-14(17)20)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3,(H,16,18,20) |
Clé InChI |
YQXRJLHVCIHNEG-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CC=C)C2=CC=CC=C2 |
SMILES canonique |
CCC1(C(=O)NC(=O)N(C1=O)CC=C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















